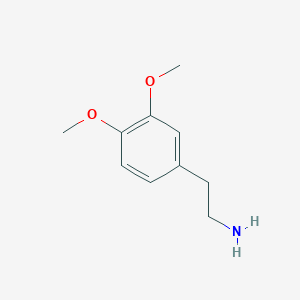
3,4-Dimethoxyphenethylamine
Cat. No. B193588
Key on ui cas rn:
120-20-7
M. Wt: 181.23 g/mol
InChI Key: ANOUKFYBOAKOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06013841
Procedure details


In a 3 L flask, containing an argon atmosphere, fitted with a dropping funnel and condenser, was placed 800 mL of a 1.0 M solution of borane in tetrahydrofuran. To the stirred solution was added a solution of 33.47 grams of 2-(3,4-dimethoxypheny)-nitroethene in 800 ml of tetrahydrofuran, at such a rate (~3 hours) that the temperature of the solution in the flask did not exceed 35° C. The mixture was heated to reflux for 20 hours and then allowed to cool to room temperature. The excess borane was quenched by careful addition of methanol (97 mL). The mixture was concentrated on a rotary evaporator. The residue was diluted with methanol (670 mL) and 2.0N HCl (670 mL). The mixture was heated to reflux for 1 hour. The methanol was removed on a rotary evaporator. The aqueous solution was extracted with diethyl ether (2×800 mL) to remove the neutral impurities. The pH of the aqueous solution was adjusted to 12-- 14 with sodium hydroxide pellets (66.88 g), then extracted with ether (3×800 mL). The organic layers were separately dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to provide 2.14 grams of neutral by-products and 31.65 grams of crude homoveratrylamine. Purification of the homoveratrylamine by bulb-to-bulb distillation (110° C. @ 0.6 mm Hg) provided 24.78 grams of the desired product, 85.5% yield.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Yield
85.5%
Identifiers


|
REACTION_CXSMILES
|
B.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][N+:14]([O-])=O)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]>O1CCCC1>[CH2:13]([NH2:14])[CH2:12][C:6]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:4]([O:3][CH3:2])[CH:5]=1
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
Step Three
|
Name
|
|
|
Quantity
|
33.47 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1OC)C=C[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
In a 3 L flask, containing an argon atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a dropping funnel and condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rate (~3 hours)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 35° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess borane was quenched by careful addition of methanol (97 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with methanol (670 mL) and 2.0N HCl (670 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed on a rotary evaporator
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with diethyl ether (2×800 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the neutral impurities
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×800 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were separately dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.14 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC1=CC(OC)=C(OC)C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.65 g | |
| YIELD: PERCENTYIELD | 85.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 109.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
